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Compound of Interest

Compound Name:
2-Methoxy-5-

(methylamino)benzaldehyde

CAS No.: 1289171-07-8

Cat. No.: B3096765 Get Quote

Executive Summary & Structural Rationale
2-Methoxy-5-(methylamino)benzaldehyde is a highly specialized, bi-functional

pharmaceutical intermediate. While basic commodity chemicals possess universally indexed

CAS Registry Numbers, this specific molecule is predominantly synthesized de novo as a

proprietary building block in the development of targeted therapeutics, such as receptor

tyrosine kinase (RTK) inhibitors and advanced fluorescent probes.

The molecule is built upon an o-anisaldehyde core[1], but is distinguished by a secondary

methylamine at the 5-position. This specific substitution pattern provides three orthogonal

reactive sites:

The Aldehyde Group: Acts as an electrophilic center for condensation reactions (e.g.,

forming quinazolines, indoles, or imines).

The Methoxy Group: Serves as a rigidifying steric anchor and a potent hydrogen-bond

acceptor, critical for locking the conformation of the final active pharmaceutical ingredient

(API) within an enzyme's active site.
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The Methylamino Group: Functions as a highly tunable handle that can participate as a

hydrogen-bond donor in target binding, or undergo further functionalization without the risk of

over-alkylation associated with primary amines.

Physicochemical Profiling
Understanding the quantitative parameters of this intermediate is critical for predicting its

behavior in downstream synthetic steps and its contribution to the final API's pharmacokinetic

profile.

Property Value
Structural Significance /
Rationale

Molecular Formula C9H11NO2

Core scaffold optimized for

downstream heterocyclic

synthesis.

Molecular Weight 165.19 g/mol

Low molecular weight ensures

the final API remains within

Lipinski's Rule of 5 limits.

LogP (Predicted) ~1.8 - 2.1

Provides optimal lipophilicity,

balancing aqueous solubility

with membrane permeability.

Hydrogen Bond Donors 1 (Secondary Amine)
Facilitates critical hinge-region

binding in kinase active sites.

Hydrogen Bond Acceptors 3 (Methoxy, Amine, Aldehyde)
Enhances target engagement

via dipole-dipole interactions.

CAS Registry Number Unassigned / Proprietary

Denotes its status as a highly

specialized, custom-

synthesized intermediate

rather than a bulk commodity.

De Novo Synthesis & Self-Validating Protocols
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As a Senior Application Scientist, it is imperative to design synthetic routes that are not only

high-yielding but also mechanistically sound and self-validating. The synthesis of 2-Methoxy-5-
(methylamino)benzaldehyde is typically achieved in two highly controlled steps starting from

commercially available 2-methoxy-5-nitrobenzaldehyde.

Step 1: Chemoselective Reduction of the Nitro Group
Objective: Reduce the nitro group to a primary amine without inadvertently reducing the highly

reactive aldehyde moiety.

Causality & Mechanism: Traditional harsh reducing agents (such as LiAlH4) will indiscriminately

reduce both the nitro and aldehyde groups. To achieve orthogonality, we utilize controlled

catalytic hydrogenation or metal-free chemoselective hydrogenation[2]. By carefully modulating

the hydrogen pressure and utilizing a poisoned or highly specific catalyst system, the nitro

group is reduced to an amine while the formyl group remains intact.

Step-by-Step Protocol:

Dissolve 10 mmol of 2-methoxy-5-nitrobenzaldehyde in 50 mL of anhydrous ethanol.

Add 5 mol% of a chemoselective catalyst (e.g., modified Pd/C or N-doped carbon nanotube

catalysts)[2].

Purge the reaction vessel with N2, followed by H2 gas.

Stir under a balloon of H2 (1 atm) at ambient temperature for 4 hours.

Filter the mixture through a pad of Celite to remove the catalyst, and concentrate the filtrate

in vacuo.

Self-Validating System: This protocol provides immediate, visual, and chromatographic

feedback. The starting nitro compound is typically pale yellow and UV-active. As reduction

proceeds, the solution clarifies. By running a rapid Thin Layer Chromatography (TLC) (7:3

Hexane:EtOAc), the appearance of a new, highly polar spot that uniquely stains purple with

ninhydrin confirms the presence of the primary amine. If the aldehyde were over-reduced to an

alcohol, the spot would not stain with ninhydrin, instantly alerting the chemist to a failure in

chemoselectivity.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b3096765?utm_src=pdf-body
https://www.benchchem.com/product/b3096765?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7144173/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7144173/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3096765?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 2: Controlled Reductive Amination
Objective: Mono-methylate the intermediate primary amine to yield the target secondary

methylamine.

Causality & Mechanism: Using standard alkyl halides (e.g., methyl iodide) often leads to

uncontrollable over-alkylation (forming tertiary amines or quaternary salts). Instead, we employ

a reductive amination strategy using formaldehyde and 3[3]. STAB is selected because its

electron-withdrawing acetoxy ligands significantly attenuate the nucleophilicity of the hydride.

This ensures that the reagent selectively reduces the transient, highly electrophilic iminium ion

formed by the amine and formaldehyde, while completely ignoring the starting aldehyde on the

aromatic ring[3].

Step-by-Step Protocol:

Dissolve the intermediate 2-methoxy-5-aminobenzaldehyde (10 mmol) in 40 mL of 1,2-

dichloroethane (DCE).

Add aqueous formaldehyde (37%, 1.05 eq) and stir for 30 minutes to pre-form the imine.

Add STAB (1.5 eq) portion-wise at 0°C to control the exothermic reduction[3].

Allow the reaction to warm to room temperature and stir for 2 hours.

Quench with saturated aqueous NaHCO3, extract with dichloromethane, dry over Na2SO4,

and concentrate.

Self-Validating System: This step is validated via real-time Nuclear Magnetic Resonance

(NMR) sampling. A miniature aliquot is concentrated and subjected to rapid 1H-NMR.

Successful mono-methylation is confirmed by the emergence of a sharp singlet at ~2.8 ppm

integrating to 3 protons (the N-methyl group), while the critical aldehyde proton remains

untouched at ~10.4 ppm. The presence of the secondary amine proton (~4.0 ppm, broad

singlet) confirms that over-alkylation has been successfully avoided.
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Caption: Synthetic workflow and self-validation system for 2-Methoxy-5-
(methylamino)benzaldehyde.

Mechanistic Role in Targeted Therapeutics
In oncology and targeted drug design, the spatial arrangement of functional groups dictates the

efficacy of the drug. When 2-Methoxy-5-(methylamino)benzaldehyde is condensed into a

larger heterocyclic framework (such as a quinazoline core), its structural motifs play a precise

mechanistic role.

The methoxy group acts as a conformational lock. By creating steric hindrance against the

adjacent aromatic protons, it forces the molecule into a planar conformation that slips perfectly

into the narrow, hydrophobic ATP-binding cleft of Receptor Tyrosine Kinases (RTKs).

Simultaneously, the secondary methylamino group acts as a localized hydrogen-bond donor,

interacting directly with the kinase hinge region to anchor the drug, thereby competitively

inhibiting ATP binding and shutting down downstream tumor proliferation pathways.
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Caption: Mechanistic integration of the precursor into RTK-inhibiting targeted therapeutics.
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Analytical Characterization Standards
To ensure absolute trustworthiness in the synthesized batch, the following analytical

parameters must be met before the intermediate is cleared for downstream API coupling:

Analytical Method
Expected Diagnostic
Signals

Pass/Fail Criteria

1H-NMR (400 MHz, CDCl3)

~10.4 ppm (s, 1H, CHO)~7.0-

7.5 ppm (m, 3H, Ar-H)~3.9

ppm (s, 3H, O-CH3)~2.8 ppm

(s, 3H, N-CH3)

Pass: Presence of intact

aldehyde and exact 3H

integration for N-CH3.Fail:

Loss of 10.4 ppm signal

(aldehyde reduced).

FTIR (ATR)

~1680 cm⁻¹ (C=O

stretch)~3350 cm⁻¹ (N-H

stretch)

Pass: Sharp carbonyl peak;

single N-H stretch.Fail: Broad

O-H stretch at ~3400 cm⁻¹

(alcohol formation).

LC-MS (ESI+) m/z = 166.08 [M+H]⁺

Pass: Base peak matches

expected mass.Fail: Peak at

180 (dimethylation over-

reaction).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3096765?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

